molecular formula C10H8BrNO2 B11862316 5-(Bromomethyl)-2-methyl-1h-isoindole-1,3(2h)-dione CAS No. 29456-03-9

5-(Bromomethyl)-2-methyl-1h-isoindole-1,3(2h)-dione

Cat. No.: B11862316
CAS No.: 29456-03-9
M. Wt: 254.08 g/mol
InChI Key: CZRUPMMLTRNZPA-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylisoindoline-1,3-dione: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromomethyl group in this compound makes it a valuable intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methylisoindoline-1,3-dione typically involves the bromination of 2-methylisoindoline-1,3-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 5-(Bromomethyl)-2-methylisoindoline-1,3-dione can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methylisoindoline-1,3-dione: undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include carboxylic acids and other oxidized forms.

    Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

5-(Bromomethyl)-2-methylisoindoline-1,3-dione: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

5-(Bromomethyl)-2-methylisoindoline-1,3-dione: can be compared with other similar compounds such as:

    5-(Chloromethyl)-2-methylisoindoline-1,3-dione: Similar in structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.

    5-(Fluoromethyl)-2-methylisoindoline-1,3-dione: Contains a fluoromethyl group, which can lead to different chemical and biological properties.

    5-(Iodomethyl)-2-methylisoindoline-1,3-dione: The presence of an iodomethyl group can result in higher reactivity compared to the bromomethyl derivative.

The uniqueness of 5-(Bromomethyl)-2-methylisoindoline-1,3-dione lies in its specific reactivity and the potential for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

29456-03-9

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-(bromomethyl)-2-methylisoindole-1,3-dione

InChI

InChI=1S/C10H8BrNO2/c1-12-9(13)7-3-2-6(5-11)4-8(7)10(12)14/h2-4H,5H2,1H3

InChI Key

CZRUPMMLTRNZPA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)CBr

Origin of Product

United States

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